Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline compounds exhibit cytotoxicity and antiviral activity . The antiviral activity is often evaluated using a plaque-reduction assay .
Biochemical Pathways
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline compounds exhibit antimicrobial activities . This suggests that these compounds may interfere with the biochemical pathways of microorganisms, leading to their inhibition or death.
Result of Action
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline compounds exhibit cytotoxicity and antiviral activity . This suggests that these compounds may have a detrimental effect on the cells of microorganisms, leading to their death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine. This intermediate is then reacted with various amines and triazole-2-thiol under anhydrous conditions in DMF (dimethylformamide) with potassium carbonate as a base . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazoloquinoxaline core, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Anhydrous potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities, particularly against melanoma cell lines.
Comparison with Similar Compounds
Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can be compared with other triazoloquinoxaline derivatives:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its broad-spectrum antimicrobial activity.
1,2,3-Triazole derivatives: Exhibits diverse pharmacological activities, including anticancer and antiviral properties.
Fluoroquinolones: Contains a quinoxaline moiety and is widely used as antibiotics.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.
Properties
IUPAC Name |
ethyl 3-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-3-29-21(28)14-7-6-8-15(11-14)22-18(27)12-30-20-19-25-24-13(2)26(19)17-10-5-4-9-16(17)23-20/h4-11H,3,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLZSQJINXTFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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